molecular formula C13H20N4O B7094501 N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide

Cat. No.: B7094501
M. Wt: 248.32 g/mol
InChI Key: NCYAKFTWGWQDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Properties

IUPAC Name

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-4-16-13(18)10-17-7-3-11(9-17)12-8-14-5-6-15-12/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYAKFTWGWQDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCC(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyrrole derivative and a pyrazine derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can undergo several types of chemical reactions:

Scientific Research Applications

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its biological activities make it a candidate for studying antimicrobial and antiviral mechanisms.

    Medicine: Due to its antitumor and kinase inhibitory properties, it is explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-propyl-2-(3-pyrazin-2-ylpyrrolidin-1-yl)acetamide can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

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